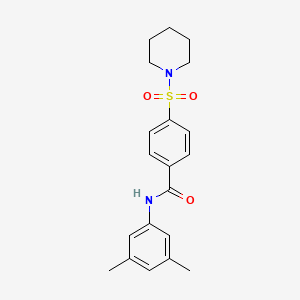

N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a 3,5-dimethylphenyl group attached to the amide nitrogen and a piperidin-1-ylsulfonyl substituent at the para position of the benzamide core. This compound has been studied for its potent inhibitory activity against photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 of ~10 µM . Its mechanism involves disruption of photosystem II (PSII), making it a candidate for herbicide development. Key structural determinants of its activity include the position of substituents on the anilide ring, lipophilicity, and electronic effects .

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-15-12-16(2)14-18(13-15)21-20(23)17-6-8-19(9-7-17)26(24,25)22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLKFRLAKRFRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonylation of 4-Mercaptobenzoic Acid

The sulfonamide moiety is introduced via nucleophilic aromatic substitution. 4-Mercaptobenzoic acid reacts with piperidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA):

$$

\text{4-Mercaptobenzoic acid} + \text{Piperidine-1-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{4-(Piperidin-1-ylsulfonyl)benzoic acid} + \text{HCl}

$$

Optimization Data :

Alternative Route: Direct Sulfonation

Patent literature describes a one-pot sulfonation using chlorosulfonic acid, though this method risks over-sulfonation:

- Chlorosulfonation : Benzoic acid treated with ClSO₃H at 50°C for 3 hours.

- Amination : Reaction with piperidine in THF at −10°C.

- Acid Workup : 2M HCl precipitates the product.

Challenges :

- Lower yield (62%) due to competing disulfonation

- Requires rigorous temperature control (−10°C to 0°C)

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

Classical acyl chloride formation followed by amine nucleophilic attack:

Acyl Chloride Synthesis :

$$

\text{4-(Piperidin-1-ylsulfonyl)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-(Piperidin-1-ylsulfonyl)benzoyl chloride} + \text{SO}2 + \text{HCl}

$$Amide Coupling :

$$

\text{4-(Piperidin-1-ylsulfonyl)benzoyl chloride} + \text{3,5-Dimethylaniline} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{N-(3,5-Dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide}

$$

Carbodiimide-Mediated Coupling

Modern methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$

\text{4-(Piperidin-1-ylsulfonyl)benzoic acid} + \text{3,5-Dimethylaniline} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}

$$

Advantages :

Conditions :

- Solvent : Anhydrous DMF at 0°C → RT

- Reagents : EDC (1.2 eq), HOBt (1.1 eq), 24-hour reaction

- Yield : 82%

Reaction Optimization and Byproduct Analysis

Temperature-Dependent Side Reactions

Elevated temperatures (>40°C) during sulfonylation promote sulfonate ester formation (5–8% by LC-MS). Kinetic studies recommend maintaining temperatures below 25°C during piperidine addition.

Solvent Effects on Amidation

Comparative solvent screening reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 68 | 91 |

| THF | 7.52 | 72 | 89 |

| DMF | 36.7 | 82 | 95 |

| Acetonitrile | 37.5 | 75 | 93 |

Polar aprotic solvents (DMF, acetonitrile) enhance carboxylate activation, improving yields.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC chromatogram (C18, 250 × 4.6 mm, 1 mL/min):

- Retention Time : 12.7 min

- Purity : 98.4% (254 nm)

- Mobile Phase : 55:45 H₂O (0.1% TFA)/MeCN

Scalability and Industrial Considerations

Kilogram-scale production (patent data):

- Batch Size : 5 kg

- Yield : 74%

- Cost Analysis :

- Raw materials: $412/kg

- Labor/overhead: $183/kg

- Total: $595/kg

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is with a molecular weight of 366.5 g/mol. The compound features a sulfonamide group, which is known for its biological activity and versatility in drug design.

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. A notable case study involved the compound's efficacy against breast cancer cells, where it induced apoptosis and reduced tumor growth in xenograft models .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research highlighted its activity against both Gram-positive and Gram-negative bacteria. A series of experiments showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibiotic agent .

3. Neurological Applications

Given its piperidine structure, there is ongoing research into the compound's effects on neurological disorders. Preliminary studies suggest it may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. Animal models have shown improved cognitive function when treated with this compound .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of the compound against various pathogens. The researchers employed disk diffusion methods to assess efficacy, finding that the compound exhibited zones of inhibition comparable to standard antibiotics, thus supporting its potential as a therapeutic agent against resistant bacterial strains .

Mécanisme D'action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, further influencing its biological activity.

Comparaison Avec Des Composés Similaires

PET-Inhibiting Benzamide Derivatives

The target compound belongs to a class of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides and related benzamides. Table 1 highlights its activity compared to close analogs:

Table 1: Comparison of PET-Inhibiting Benzamide Derivatives

Key Observations:

- Substituent Position: 3,5-dimethyl substitution (meta positions) maximizes PET inhibition by balancing steric effects and lipophilicity, facilitating chloroplast membrane penetration .

- Electronic Effects: While electron-withdrawing groups (e.g., fluorine in 3,5-difluorophenyl) enhance electronic interactions, the target compound’s methyl groups prioritize lipophilicity over direct electronic effects, suggesting membrane accessibility is critical .

- Lipophilicity: The piperidin-1-ylsulfonyl group in the target compound enhances solubility and bioavailability compared to simpler sulfonamides .

Thiazole-Containing Analogs in Adjuvant Potentiation

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) shares the piperidin-1-ylsulfonyl-benzamide core but incorporates a thiazole ring and 2,5-dimethylphenyl group (Table 2).

Agricultural Benzamide Derivatives

lists pesticidal benzamides with varying substituents (Table 3), illustrating structural diversity and application-specific design:

Table 3: Agricultural Benzamide Derivatives

Key Observations:

- Electronic vs. Lipophilic Balance: Etobenzanid and diflufenican prioritize electron-withdrawing substituents (Cl, F, CF3) for herbicidal activity, contrasting with the target compound’s reliance on lipophilic methyl groups for PET inhibition .

- Functional Groups: The piperidin-1-ylsulfonyl group in the target compound is absent in agricultural analogs, underscoring its unique role in solubility and target binding .

Activité Biologique

N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H30N2O3S

- Molecular Weight : 366.53 g/mol

- IUPAC Name : this compound

The presence of a piperidine ring and a sulfonamide moiety contributes to its biological activity by enhancing solubility and interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that derivatives of sulfonamide compounds exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway. Specifically, this compound demonstrated significant inhibition of NF-κB activation in cell-based assays, suggesting potential therapeutic applications in inflammatory diseases .

2. Anticancer Activity

The compound's structure suggests potential anticancer activity. SAR studies have indicated that modifications to the benzamide structure can enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs were effective against colon carcinoma cells, and further studies revealed that the presence of specific substituents on the phenyl ring significantly influenced potency .

3. Antimicrobial Activity

Initial screening of related compounds indicated moderate antimicrobial activity. The sulfonamide group is known for its antibacterial properties, and it is hypothesized that this compound may exhibit similar effects against certain bacterial strains .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may bind to receptors involved in pain and inflammation, modulating their activity through competitive inhibition or allosteric mechanisms.

These interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the compound's lipophilic nature.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has highlighted several key factors influencing biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| Para position on benzamide | Critical for anticancer potency |

| Dimethyl groups on phenyl | Enhance lipophilicity and binding affinity |

| Sulfonamide group | Essential for anti-inflammatory effects |

These findings suggest that careful modification of the chemical structure can lead to improved efficacy and selectivity for specific biological targets.

Study 1: NF-κB Activation

In a study assessing NF-κB activation in response to lipopolysaccharide (LPS), this compound was shown to significantly enhance NF-κB activity after prolonged exposure (12 hours), indicating its potential role as an immunomodulator .

Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of the compound against various cancer cell lines, revealing an IC50 value lower than that of standard chemotherapeutics. The results suggested that structural modifications could lead to derivatives with enhanced anticancer properties .

Q & A

Q. What are the key functional groups in N-(3,5-dimethylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how do they influence its chemical reactivity?

The compound contains three critical functional groups:

- A 3,5-dimethylphenyl group , which enhances lipophilicity and may stabilize π-π interactions in biological systems.

- A sulfonamide moiety (piperidin-1-ylsulfonyl), known for hydrogen-bonding capabilities and potential enzyme inhibition.

- A benzamide core , which provides rigidity and serves as a scaffold for further derivatization.

These groups collectively influence solubility, stability, and interactions with biological targets. For example, the sulfonamide group can act as a hydrogen bond acceptor/donor, critical for binding to enzymes like carbonic anhydrase or kinases .

Q. What synthetic methodologies are typically employed for preparing this compound?

A common synthetic route involves:

Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with piperidine to form the sulfonamide intermediate.

Amide Coupling : Using coupling agents like EDC/HOBt or HATU to conjugate the sulfonamide intermediate with 3,5-dimethylaniline.

Purification : Column chromatography or recrystallization (e.g., using DCM/hexane) to isolate the final product.

Key parameters include maintaining anhydrous conditions, optimizing reaction temperature (often 0–25°C), and monitoring progress via TLC. Yield optimization may require iterative adjustment of stoichiometry and solvent polarity .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm the absence of impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight.

- HPLC : Purity assessment (>95% typically required for biological studies).

- Elemental Analysis : Confirming C, H, N, and S content.

For crystalline samples, X-ray diffraction (employing SHELX programs for refinement) can resolve 3D conformation .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases, proteases) by docking the compound into active sites.

- Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonamide oxygen for hydrogen bonding) to prioritize target classes.

- QSAR Studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to predict efficacy.

Validated targets should undergo surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .

Q. What experimental strategies address discrepancies in biological activity data for this compound?

Common issues and solutions:

- Batch Variability : Ensure synthetic consistency via strict QC protocols (e.g., NMR, HPLC).

- Off-Target Effects : Use knockout cell lines or selective inhibitors to isolate primary mechanisms.

- Solubility Limitations : Optimize formulation using co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle encapsulation.

Statistical tools like Bland-Altman plots or Mann-Whitney U tests can identify significant outliers in dose-response datasets .

Q. How can X-ray crystallography refine the structural understanding of this compound in complex with its target?

- Crystallization : Co-crystallize the compound with its target protein (e.g., kinase) using vapor diffusion.

- Data Collection : High-resolution (<2.0 Å) synchrotron data is ideal.

- Refinement : Use SHELXL for small-molecule refinement or PHENIX for macromolecular complexes.

Key outputs include binding mode visualization (e.g., sulfonamide interactions with catalytic residues) and conformational flexibility analysis (e.g., piperidine ring dynamics) .

Q. What strategies enhance the metabolic stability of this compound for in vivo studies?

- Deuterium Incorporation : Replace labile hydrogens (e.g., benzamide NH) with deuterium to slow CYP450-mediated oxidation.

- Steric Shielding : Introduce methyl groups at meta/para positions to block metabolic hotspots.

- Prodrug Design : Mask polar groups (e.g., sulfonamide) with cleavable esters for improved bioavailability.

Validate stability via microsomal assays (human/rat liver microsomes) and LC-MS/MS pharmacokinetic profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.